Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

Glycosidase Inhibition O-GlcNAcase Substrate Specificity

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (CAS 13343-67-4), also known as benzyl β-D-GlcNAc, is a synthetic N-acetylglucosamine (GlcNAc) derivative bearing a benzyl aglycone at the anomeric position in a defined β-configuration. With a molecular formula of C₁₅H₂₁NO₆ and a molecular weight of 311.33 g/mol, this compound serves as a versatile substrate, acceptor, and inhibitor in glycoscience, particularly for studying β-N-acetylglucosaminidases, glycosyltransferases such as β4Gal-T1, and O-GlcNAc-related pathways.

Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
CAS No. 13343-67-4
Cat. No. B014338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
CAS13343-67-4
SynonymsPhenylmethyl 2-(Acetylamino)-2-deoxy-β-D-glucopyranoside;  _x000B_Benzyl GlcNAc
Molecular FormulaC15H21NO6
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O
InChIInChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1
InChIKeySKOZFDIGKDPQBO-KJWHEZOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (CAS 13343-67-4): Procurement-Grade Overview for Glycobiology Research


Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (CAS 13343-67-4), also known as benzyl β-D-GlcNAc, is a synthetic N-acetylglucosamine (GlcNAc) derivative bearing a benzyl aglycone at the anomeric position in a defined β-configuration . With a molecular formula of C₁₅H₂₁NO₆ and a molecular weight of 311.33 g/mol, this compound serves as a versatile substrate, acceptor, and inhibitor in glycoscience, particularly for studying β-N-acetylglucosaminidases, glycosyltransferases such as β4Gal-T1, and O-GlcNAc-related pathways . Its commercial availability at defined purities (typically ≥95% to 98% by HPLC) and well-characterized physical properties, including a specific rotation of approximately -45° to -49° and a melting point of 205–209°C, establish it as a standardized biochemical reagent for reproducible experimental workflows .

Why Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside Cannot Be Replaced by Generic GlcNAc Derivatives in Specialized Glycobiology Workflows


Generic substitution among N-acetylglucosamine (GlcNAc) derivatives is not feasible due to critical differences in anomeric configuration, aglycone structure, and enzyme recognition. The β-anomeric linkage in benzyl β-D-GlcNAc dictates its specific recognition as a substrate or inhibitor by β-specific glycosidases and glycosyltransferases, which would not accept or process the corresponding α-anomer [1]. Furthermore, the benzyl aglycone provides distinct advantages over simple methyl or p-nitrophenyl (pNP) glycosides; it offers enhanced hydrophobic character for chromatographic or binding studies while remaining readily cleavable by catalytic hydrogenolysis for further synthetic elaboration, a feature not shared by alkyl glycosides [2]. Therefore, selecting this precise β-benzyl derivative is essential for experiments where defined stereochemistry and specific aglycone reactivity are required. The quantitative evidence below substantiates the functional consequences of these structural features.

Quantitative Evidence Guide: Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (CAS 13343-67-4) Versus Closest Analogs


Anomeric Specificity in Enzymatic Recognition: β- vs. α-Benzyl GlcNAc

The β-anomeric configuration of benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside is essential for its recognition as a substrate or inhibitor by β-specific glycosidases such as O-GlcNAcase (OGA) and β-hexosaminidase. In contrast, the α-anomer (benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, CAS 13343-62-9) is generally not recognized by these β-specific enzymes, making it functionally inert in these assays [1]. For instance, a structurally related β-GlcNAc derivative (CHEMBL3982827) exhibited a measurable IC₅₀ of 3.15 × 10⁵ nM (315 µM) against human β-hexosaminidase, demonstrating that the β-configuration enables enzyme binding, albeit weakly for this specific inhibitor scaffold [2]. The α-anomer would show no inhibition in the same assay context due to the enzyme's strict stereochemical requirements at the anomeric center.

Glycosidase Inhibition O-GlcNAcase Substrate Specificity

β4Gal-T1 Acceptor Substrate Activity: Benzyl β-D-GlcNAc vs. Other Aglycones

Benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a competent acceptor substrate for β-1,4-galactosyltransferase 1 (β4Gal-T1), a key enzyme in glycoconjugate biosynthesis. Studies indicate that benzyl-β-D-GlcNAc exhibits characteristic kinetics with β4Gal-T1, with reported moderate affinity parameters [1]. This makes it a valuable tool for assaying β4Gal-T1 activity, particularly when a hydrophobic aglycone is desired for product isolation. In contrast, simple methyl or ethyl β-GlcNAc glycosides may exhibit different kinetic parameters (Km, Vmax) and offer less favorable physicochemical properties for downstream purification. While direct quantitative head-to-head comparisons are limited in the public literature, the established utility of benzyl β-D-GlcNAc as a β4Gal-T1 substrate is a key differentiator from non-substrate analogs.

Glycosyltransferase Assay β4Gal-T1 Acceptor Substrate

Physical Property Differentiation: Purity, Melting Point, and Storage Stability

Commercially available benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside is supplied with defined purity specifications (≥95% by HPLC or 98% ) and a well-characterized melting point of 205.0–209.0°C . These specifications ensure batch-to-batch consistency for reproducible research. In comparison, some close analogs, such as benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside (benzyl-α-GalNAc), are noted to be hygroscopic, requiring more stringent storage conditions and potentially leading to weight inaccuracies and degradation upon repeated use [1]. Furthermore, the β-glucopyranoside requires storage at 0–10°C under inert gas , whereas the α-glucopyranoside analog is typically stored at -20°C , indicating differential solid-state stability profiles.

Quality Control Stability Procurement Specifications

Specific Rotation as a Chiral Purity and Identity Marker

The specific optical rotation of benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside is consistently reported within a narrow range of -45.0° to -49.0° (c=1, water) by reputable vendors . This parameter serves as a critical quality control metric for confirming both chemical identity and anomeric purity. The α-anomer (benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, CAS 13343-62-9) has a distinctly different specific rotation value (typically positive or a different magnitude), although a precise vendor specification for the α-anomer is less commonly published . This difference allows for rapid verification of the correct anomer upon receipt, preventing the use of mislabeled or epimerized material.

Chiral Purity Quality Assurance Analytical Characterization

Utility as an O-GlcNAcase Substrate Analog and Mechanistic Probe

Benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a stable, chromogenic/fluorogenic substrate analog for studying O-GlcNAcase (OGA) and related β-N-acetylglucosaminidases. The benzyl aglycone provides a UV-absorbing chromophore, facilitating HPLC-based activity assays without the need for additional derivatization [1]. In contrast, the native substrate, O-GlcNAcylated proteins, is heterogeneous and difficult to quantify. Simple analogs like p-nitrophenyl β-D-GlcNAc (pNP-GlcNAc) are widely used but offer different kinetic parameters and a chromophore (p-nitrophenol) that is released only upon enzymatic cleavage, which can be affected by assay pH [2]. Benzyl β-D-GlcNAc provides an alternative substrate with a neutral, UV-active aglycone, offering a complementary tool for inhibitor screening and mechanistic studies where the pNP leaving group may interfere.

O-GlcNAcase Mechanistic Probe Substrate Analog

Recommended Research and Industrial Applications for Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (CAS 13343-67-4)


Enzymatic Assays for β-1,4-Galactosyltransferase 1 (β4Gal-T1) Activity

This compound serves as a well-characterized acceptor substrate for β4Gal-T1, enabling the quantitative assessment of enzyme activity. Its benzyl aglycone facilitates product purification or detection by reversed-phase HPLC, leveraging its UV absorbance. This application is directly supported by its demonstrated substrate activity for β4Gal-T1 [1]. Researchers should verify kinetic parameters (Km, Vmax) under their specific assay conditions.

Inhibitor Screening and Mechanistic Studies of O-GlcNAcase (OGA) and β-Hexosaminidases

As a substrate analog for β-N-acetylglucosaminidases, including OGA, this compound can be employed in HPLC-based assays to screen for enzyme inhibitors. Its UV-active benzyl group allows for direct quantification of the substrate or product peak without relying on chromogenic leaving groups [2]. This provides a valuable orthogonal assay to validate hits identified using pNP- or 4-MU-GlcNAc substrates, reducing false positives from assay interference [3].

Synthesis of Complex Oligosaccharides and Glycoconjugates via the 'Armed-Disarmed' Strategy

In carbohydrate chemistry, the benzyl group serves as a stable protecting group that can be selectively removed by catalytic hydrogenolysis. This compound, possessing a free reducing end masked as a benzyl glycoside, is a versatile glycosyl acceptor for building more complex oligosaccharides. Its use in synthesizing disaccharide repeating units of peptidoglycan and other biologically relevant glycans is well-documented [4]. The defined β-stereochemistry ensures the desired linkage is formed in subsequent glycosylation steps.

Quality Control and Reference Standard for GlcNAc Derivative Characterization

Due to its well-defined physical properties—including a narrow melting point range (205–209°C) and specific optical rotation (-45° to -49°)—this compound is suitable as a reference standard for confirming the identity and purity of newly synthesized GlcNAc derivatives . Its non-hygroscopic nature makes it more reliable for preparing standard solutions and calibrating analytical instruments compared to more moisture-sensitive analogs [5].

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